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Compound of Interest

Compound Name: TMCB

Cat. No.: B611406

This technical guide provides a comprehensive overview of the pharmacokinetic (PK)
properties of the components of the fixed-dose combination antiretroviral therapy, Symtuza®,
which is comprised of Darunavir (DRV), Cobicistat (COBI), Emtricitabine (FTC), and Tenofovir
Alafenamide (TAF). This document is intended for researchers, scientists, and drug
development professionals, offering a consolidated resource of quantitative PK data, detailed
experimental methodologies from pivotal clinical trials, and visualizations of key mechanistic
pathways.

Data Presentation: Pharmacokinetic Parameters of
Symtuza® Components

The following tables summarize the key pharmacokinetic parameters for each component of
Symtuza® (Darunavir 800 mg, Cobicistat 150 mg, Emtricitabine 200 mg, and Tenofovir
Alafenamide 10 mg) administered as a single tablet, unless otherwise specified. The data are
compiled from pivotal clinical trials and prescribing information, providing a comparative view of
each drug's behavior in the body.

Table 1: Steady-State Pharmacokinetic Parameters of Symtuza® Components in HIV-1-
Infected Adults (With Food)[1]
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. . . . Tenofovir .

Darunavir Cobicistat Emtricitabin . Tenofovir
Parameter Alafenamid

(DRV) (COBI) e (FTC) (TFV)a

e (TAF)

Cmax

8826 (33.3) 1129 (35.3) 2056 (25.3) 163 (51.9) 18.8 (33.5)
(ng/mL)
AUC24h 109339

8517 (44.9) 13990 (23.9) 160 (55.8) 330 (40.6)

(ng-h/mL) (31.1)
Ctrough

2898 (52.0) 59 (144) 163 (58.9) N/Ab 12.3 (50.4)
(ng/mL)
Data are

presented as
mean (%
coefficient of

variation).

a Tenofovir
(TFV) is the
active
metabolite of
Tenofovir

Alafenamide.

b Not
applicable as
Tenofovir
Alafenamide
is rapidly
converted to

Tenofovir.

Table 2: Single-Dose Pharmacokinetic Parameters of Symtuza® Components in Healthy Adults
(Fed vs. Fasted)
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Cmax

AUClast

Component Condition Tmax (h) T1/2 (h)
(ng/mL) (ng-h/mL)
_ Fed (High- 4.00 (1.50- 87200
Darunavir 7042 (1481) 5.9 (2.1)
Fat) 8.00) (27385)
2.50 (1.00- 48671
Fasted 4596 (1638) 5.5 (1.5)
4.00) (16388)
o Fed (High- 4.00 (1.50-
Cobicistat 894 (254) 6681 (2486) 3.7(0.7)
Fat) 6.00)
3.00 (1.00-
Fasted 798 (268) 5459 (1975) 3.4 (0.5)
5.00)
S Fed (High- 2.00 (0.60-
Emtricitabine 2041 (481) 11722 (1959) 16.5(3.3)
Fat) 5.00)
2.00 (0.50-
Fasted 1798 (523) 10896 (2104)  16.1 (3.7)
4.00)
Tenofovir Fed (High- 1.50 (0.25-
_ 110 (54.1) 123 (42.0) 0.3(0.1)
Alafenamide Fat) 3.50)
0.50 (0.25-
Fasted 154 (70.6) 101 (43.4) 0.3(0.1)
2.00)
Data are

presented as
mean (SD)
for Cmax,
AUClast, and
T1/2, and
median
(range) for

Tmax.

Experimental Protocols

The pharmacokinetic data presented were primarily derived from two major Phase 1l clinical
trials: AMBER (NCT02431247) and EMERALD (NCT02269917), as well as dedicated
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pharmacokinetic studies.[2][3][4]

Pivotal Clinical Trial Desigh (AMBER & EMERALD
Studies)[2][3][4]

Study Design: Both AMBER and EMERALD were randomized, active-controlled, multicenter,
non-inferiority trials.[3][4] The AMBER study enrolled treatment-naive HIV-1 infected adults,
while the EMERALD study enrolled virologically-suppressed, treatment-experienced adults.

[31[4]
Patient Population:

o Inclusion Criteria: Adults with HIV-1 infection. For AMBER, patients were antiretroviral
treatment-naive. For EMERALD, patients were virologically suppressed on a stable
antiretroviral regimen.[3][4]

o Exclusion Criteria: Key exclusion criteria included the presence of certain resistance-
associated mutations, significant renal or hepatic impairment, and pregnancy.

Dosing Regimen: Patients in the investigational arm of both studies received one tablet of
Symtuza® (Darunavir 800 mg, Cobicistat 150 mg, Emtricitabine 200 mg, and Tenofovir
Alafenamide 10 mg) once daily with food.[5][6]

Pharmacokinetic Sampling:

o Inthe AMBER and EMERALD studies, sparse blood samples were collected at various
time points post-dose during study visits (e.g., weeks 2, 4, 8, 12, 24, and 48) to determine
plasma concentrations of the drug components.[7]

o Dedicated pharmacokinetic studies involved more intensive sampling over a 24-hour
period at steady-state to calculate parameters such as Cmax, Tmax, and AUC.

Bioanalytical Methods

Sample Analysis: Plasma concentrations of Darunavir, Cobicistat, Emtricitabine, and
Tenofovir Alafenamide were determined using validated high-performance liquid
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chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) methods.[8][9][10]
[11]

o Extraction: Drug components were typically extracted from plasma samples using protein
precipitation or solid-phase extraction.[10][11]

» Quantification: The concentration of each analyte was quantified by comparing the peak area
ratio of the analyte to that of an internal standard against a calibration curve. The lower limits
of quantification were established to be sensitive enough for therapeutic drug monitoring.[9]

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key pathways and
processes related to the pharmacokinetics of the Symtuza® components.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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